molecular formula C11H13ClO2 B11720643 2-(Allyloxy)-4-methoxybenzyl Chloride

2-(Allyloxy)-4-methoxybenzyl Chloride

Cat. No.: B11720643
M. Wt: 212.67 g/mol
InChI Key: JGVGDUOKNNTMBY-UHFFFAOYSA-N
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Description

2-(Allyloxy)-4-methoxybenzyl chloride is an organic compound that features an allyloxy group and a methoxy group attached to a benzyl chloride structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allyloxy)-4-methoxybenzyl chloride typically involves the reaction of 2-(allyloxy)-4-methoxybenzyl alcohol with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under anhydrous conditions. The reaction proceeds via the formation of an intermediate chlorosulfite or phosphite ester, which subsequently decomposes to yield the desired benzyl chloride derivative .

Industrial Production Methods

On an industrial scale, the preparation of this compound can be achieved through continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Allyloxy)-4-methoxybenzyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and various amines.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Substituted benzyl derivatives depending on the nucleophile used.

    Oxidation: Epoxides or hydroxylated products.

    Reduction: Benzyl alcohol derivatives.

Scientific Research Applications

2-(Allyloxy)-4-methoxybenzyl chloride has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(Allyloxy)-4-methoxybenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzyl chloride moiety is highly reactive towards nucleophiles, leading to the formation of various substituted products. The allyloxy group can participate in radical reactions, forming intermediates that can undergo further transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Allyloxy)-4-methoxybenzyl chloride is unique due to the presence of both allyloxy and methoxy groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

1-(chloromethyl)-4-methoxy-2-prop-2-enoxybenzene

InChI

InChI=1S/C11H13ClO2/c1-3-6-14-11-7-10(13-2)5-4-9(11)8-12/h3-5,7H,1,6,8H2,2H3

InChI Key

JGVGDUOKNNTMBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CCl)OCC=C

Origin of Product

United States

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